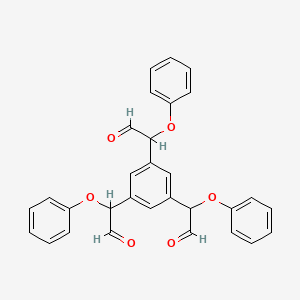
1,3,5-Tris(formylphenoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(formylphenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with three formylphenoxymethyl groups at the 1, 3, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(formylphenoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3,5-trisbromomethylbenzene with 4-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(formylphenoxymethyl)benzene undergoes various chemical reactions, including:
Condensation Reactions: It readily forms Schiff bases when reacted with amines.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Condensation: Typically involves amines in the presence of a catalyst or under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Applications De Recherche Scientifique
1,3,5-Tris(formylphenoxymethyl)benzene has several applications in scientific research:
Materials Science: Incorporated into covalent organic frameworks (COFs) for applications in gas storage, catalysis, and optoelectronics.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(formylphenoxymethyl)benzene primarily involves its ability to form Schiff bases and coordinate with metal ions. The aldehyde groups facilitate the formation of imine linkages with amines, while the phenyl groups provide a stable framework for further functionalization. These properties enable the compound to act as a versatile ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups, known for its unique electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: Similar to 1,3,5-Tris(formylphenoxymethyl)benzene but with formyl groups directly attached to the benzene ring.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene:
Uniqueness
This compound is unique due to its combination of formyl and phenoxymethyl groups, which provide both reactivity and stability. This makes it a valuable compound for the synthesis of Schiff bases and coordination polymers, as well as for applications in materials science and catalysis .
Propriétés
Formule moléculaire |
C30H24O6 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2-[3,5-bis(2-oxo-1-phenoxyethyl)phenyl]-2-phenoxyacetaldehyde |
InChI |
InChI=1S/C30H24O6/c31-19-28(34-25-10-4-1-5-11-25)22-16-23(29(20-32)35-26-12-6-2-7-13-26)18-24(17-22)30(21-33)36-27-14-8-3-9-15-27/h1-21,28-30H |
Clé InChI |
ABLGISRFGRXNOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C=O)C2=CC(=CC(=C2)C(C=O)OC3=CC=CC=C3)C(C=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


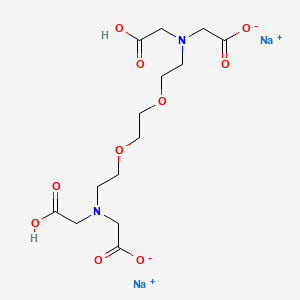
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
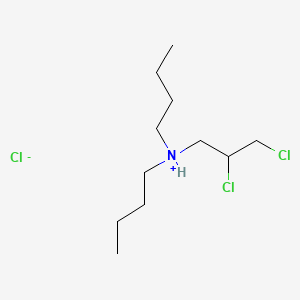
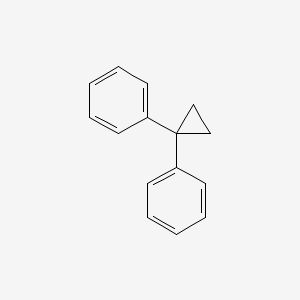
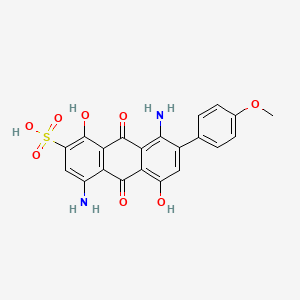
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
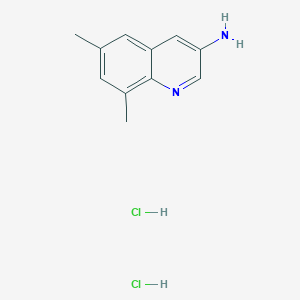
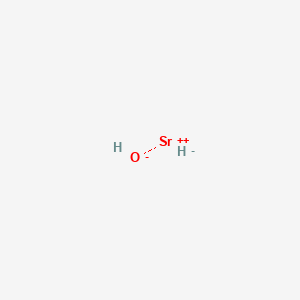

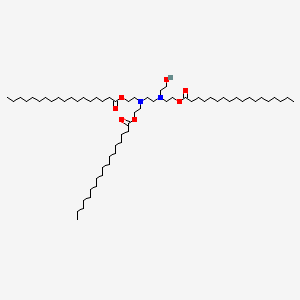
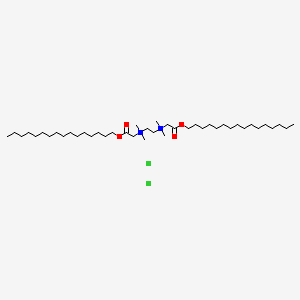

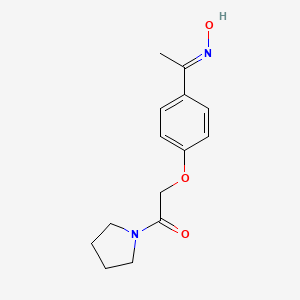
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
